
Neopentylamine
Overview
Description
Neopentylamine (IUPAC: 2,2-dimethylpropylamine) is a primary amine with the molecular formula C₅H₁₃N (molecular weight: 87.16 g/mol). It is characterized by a highly branched neopentyl group (2,2-dimethylpropyl), which confers unique steric and electronic properties. Key physicochemical properties include:
- Density: 0.745 g/cm³
- Boiling Point: 83°C
- Flash Point: -13°C (highly flammable)
- pKa: 10.15 (weakly basic) .
This compound is widely used as a pharmaceutical intermediate (e.g., in Hsp90 inhibitors, antivirals) and chemical reagent (e.g., ligand synthesis, polymer initiators). Its branched structure enhances metabolic stability and lipophilicity, making it valuable in drug design. However, it is classified as hazardous due to flammability, corrosivity, and toxicity upon inhalation or ingestion .
Preparation Methods
Synthetic Routes and Reaction Conditions: Neopentylamine can be synthesized through several methods:
Reaction of Neopentyl Alcohol with Ammonia: This method involves the reaction of neopentyl alcohol with ammonia in the presence of a hydrogenation catalyst.
Hydrogenation of Trimethylacetaldoxime: This method uses Raney nickel as a catalyst.
Reduction of Pivalonitrile: This method employs lithium alanate in ether.
Hofmann Degradation of tert-Butylacetamide: This method involves the degradation of tert-butylacetamide.
Reduction of Trimethylacetamide: This method uses lithium aluminum hydride or diborane as reducing agents.
Industrial Production Methods: The industrial production of this compound typically involves the reaction of neopentanol with ammonia at temperatures ranging from 200°C to 300°C in the presence of a hydrogenation catalyst. This process can be carried out under increased pressure and in the presence of catalytic amounts of hydrogen .
Chemical Reactions Analysis
Neopentylamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form secondary and tertiary amines.
Substitution: this compound can undergo substitution reactions, such as the replacement of the amino group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and diborane are used.
Substitution: Reagents like halogens and sulfonyl chlorides are commonly used.
Major Products:
Oxidation: Produces oxides and other oxygenated derivatives.
Reduction: Produces secondary and tertiary amines.
Substitution: Produces substituted amines and other derivatives.
Scientific Research Applications
Scientific Research Applications
Neopentylamine has diverse applications across various scientific disciplines:
Chemistry
- Building Block for Organic Synthesis : this compound is widely used in the synthesis of complex organic molecules and pharmaceutical intermediates. Its primary amine group allows it to participate in nucleophilic substitutions and coupling reactions, facilitating the development of new compounds .
Biology
- Biochemical Interactions : this compound plays a role in biochemical processes, including enzyme interactions and cellular signaling pathways. Its ability to form hydrogen bonds enables it to influence enzyme activity and gene expression .
Medicine
- Pharmaceutical Development : It serves as an intermediate in the production of active pharmaceutical ingredients (APIs) for various therapeutic applications, including cardiovascular and anti-inflammatory drugs. Its stability ensures the integrity of pharmaceutical formulations .
Industry
- Agrochemicals : this compound is utilized in the formulation of herbicides, insecticides, and fungicides due to its chemical properties that enhance crop protection .
- Coatings : It is incorporated into high-performance coatings for automotive and industrial applications, improving durability and chemical resistance .
Case Studies and Research Findings
Several studies have documented the biological activity and applications of this compound:
- Hydrodenitrogenation Studies : Research indicates that this compound undergoes hydrodenitrogenation to yield products like neopentanethiol, showcasing its utility in organic synthesis.
- Cellular Metabolism Studies : Laboratory investigations reveal that high concentrations of this compound can inhibit enzymes and disrupt cellular processes, highlighting its potential effects on metabolism .
- Comparative Analysis with Other Amines : Studies comparing this compound with isobutylamine and tert-butylamine demonstrate its superior stability and suitability for various biochemical applications.
Mechanism of Action
The mechanism of action of neopentylamine involves its interaction with molecular targets and pathways. For instance, in hydrodenitrogenation reactions, this compound undergoes dehydrogenation to form imine or iminium cation intermediates, which then react with hydrogen sulfide to eliminate ammonia . This process highlights the importance of imine or iminium-cation intermediates in the reaction mechanism .
Comparison with Similar Compounds
Structural and Electronic Properties
Neopentylamine’s branched structure distinguishes it from linear alkylamines (e.g., n-pentylamine) and cyclic amines (e.g., cyclopentylamine). Key comparisons include:
The shorter Ni-N bond distance (2.14 Å) in this compound-appended Ni(II) complexes, compared to phenyl-substituted analogs (2.22 Å), highlights its stronger electron-donating capacity and compact ligand geometry .
Hsp90 Inhibitors
In purine-based Hsp90 inhibitors, this compound-substituted derivatives demonstrated superior potency :
- HER2 Degradation IC₅₀ : 35 nM (this compound) vs. 190–330 nM (ethyl/n-propyl analogs) .
- Oral Bioavailability: this compound derivatives (e.g., compound 42) showed tumor growth inhibition (56% in N87 xenografts) at 200 mg/kg, attributed to improved solubility and metabolic stability .
Antiviral Agents
In herpesvirus inhibitors, this compound substitution improved cell-based assay potency by 7-fold (IC₅₀ = 2 nM) compared to hydroxymethyl derivatives, likely due to enhanced membrane permeability .
Nitrosamine Carcinogenicity
Nitrosomethyl this compound (NMNA) exhibits organ-specific carcinogenicity (esophagus) due to steric blocking of ethylation pathways, unlike nitrosomethylethylamine (NMEA), which causes multi-organ tumors .
Ligand Design in Coordination Chemistry
This compound’s branched structure creates a compact microenvironment in Ni(II) complexes:
Biological Activity
Neopentylamine, chemically known as 2,2-dimethylpropan-1-amine, is an organic compound with the molecular formula CHN. It is a colorless liquid and serves as a primary amine derivative of neopentane. This article explores the biological activity of this compound, focusing on its biochemical interactions, pharmacokinetics, and potential applications in research and medicine.
Overview of this compound
This compound is characterized by its stability and slow degradation in air, making it a valuable compound in various chemical applications. Its structure allows it to participate in numerous biochemical reactions due to the presence of an amine group, which interacts with enzymes and proteins.
Target Interactions
This compound's primary amine group enables it to form hydrogen bonds and ionic interactions with various biomolecules. This capability allows it to influence enzyme activity and cellular processes significantly.
- Enzyme Interaction : this compound can inhibit or activate specific enzymes, affecting metabolic pathways and gene expression. For instance, studies indicate that it may impact cellular signaling pathways through these interactions.
- Molecular Mechanism : The compound can form imine or iminium-cation intermediates during hydrodenitrogenation reactions, which are crucial for its biological effects .
Pharmacokinetics
This compound exhibits unique pharmacokinetic properties:
- Stability : It degrades slowly in air, which influences its long-term effects on cellular function.
- Dosage Effects : Research shows that low doses have minimal effects on cellular functions, while higher doses can lead to significant metabolic changes and potential toxicity.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Hydrodenitrogenation Studies : Research indicated that this compound undergoes hydrodenitrogenation to form primary products like neopentanethiol. This reaction showcases its potential utility in organic synthesis and catalysis .
- Cellular Metabolism Studies : In laboratory settings, the effects of this compound on cellular metabolism were observed over time. High concentrations resulted in enzyme inhibition and disruption of normal cellular processes.
- Comparative Analysis with Other Amines : this compound was compared with similar compounds such as isobutylamine and tert-butylamine. Its unique stability made it a preferable candidate for certain biochemical applications.
Applications in Scientific Research
This compound has diverse applications across various fields:
- Chemistry : It is utilized as a building block for synthesizing organic compounds and experimental drugs.
- Biology : The compound is employed in studies investigating biological processes and interactions.
- Medicine : this compound is incorporated into experimental drugs aimed at therapeutic applications .
Comparative Table of Similar Compounds
Compound Name | Structure Type | Stability | Applications |
---|---|---|---|
This compound | Primary Amine | High | Organic synthesis, drug development |
Isobutylamine | Branched Amine | Moderate | Industrial chemicals |
Tert-butylamine | Tertiary Amine | Low | Solvents, pharmaceuticals |
Adamantylamine | Complex Amine | Variable | Research in medicinal chemistry |
Properties
IUPAC Name |
2,2-dimethylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N/c1-5(2,3)4-6/h4,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIAMRVROCPPBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022232 | |
Record name | 2,2-Dimethyl-1-propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5813-64-9 | |
Record name | Neopentylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5813-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Neopentylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005813649 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Neopentylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165660 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2-Dimethyl-1-propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Neopentylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.890 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NEOPENTYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/988C7435J3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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